Cas no 1805477-08-0 (Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate)

Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate
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- Inchi: 1S/C12H11F2NO4/c1-2-18-11(17)8-4-3-7(6-16)9(5-15)10(8)19-12(13)14/h3-4,12,16H,2,6H2,1H3
- InChI Key: XNOBLIAQWWAKBF-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=C(CO)C=CC=1C(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 355
- Topological Polar Surface Area: 79.6
- XLogP3: 1.9
Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018541-1g |
Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate |
1805477-08-0 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate Related Literature
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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5. Back matter
Additional information on Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate
Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate: A Comprehensive Overview
Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate, with CAS No. 1805477-08-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, exhibits a wide range of potential applications in drug development, polymer synthesis, and advanced materials. The cyano group (-CN), difluoromethoxy group (-O-CF₂H), and hydroxymethyl group (-CH₂OH) contribute to its versatile chemical properties, making it a valuable building block in modern chemical research.
Recent studies have highlighted the importance of Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate in the development of novel pharmaceutical agents. The cyano group is known for its ability to enhance the bioavailability of drugs by improving solubility and permeability. Meanwhile, the difluoromethoxy group introduces electronic effects that can modulate the compound's reactivity and stability, making it suitable for use in targeted drug delivery systems. Researchers have also explored the potential of this compound as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties.
The synthesis of Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate involves a series of multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium catalysts has significantly improved the yield and purity of this compound, reducing production costs and minimizing waste. These developments have made it more accessible for industrial applications.
In terms of chemical properties, Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate exhibits a high degree of stability under various conditions, which is attributed to the electron-withdrawing effects of its functional groups. The hydroxymethyl group adds hydrophilic characteristics to the molecule, enhancing its compatibility with polar solvents. This property is particularly advantageous in applications such as emulsion polymerization and surfactant formulation.
One of the most promising areas of research involving this compound is its role in the development of advanced materials for energy storage. The cyano group and difluoromethoxy group can be used to create hybrid materials with enhanced electrical conductivity and mechanical strength. For example, recent studies have demonstrated the potential of this compound as a precursor for synthesizing carbon-based nanomaterials with applications in supercapacitors and lithium-ion batteries.
Furthermore, Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate has shown potential in the field of biochemistry as a chelating agent. Its ability to coordinate with metal ions makes it a valuable tool in metalloenzyme mimicry and catalysis. Researchers have explored its use in designing artificial enzymes that can perform complex biochemical transformations with high efficiency.
In conclusion, Ethyl 3-cyano-2-difluoromethoxy-4-(hydroxymethyl)benzoate (CAS No. 1805477-08-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique combination of functional groups provides it with versatile chemical properties that make it an invaluable tool in modern chemical research. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an even more significant role in driving innovation across industries.
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